![molecular formula C9H9F2N B584685 3-(3,5-Difluorophenyl)azetidine CAS No. 1203796-99-9](/img/structure/B584685.png)
3-(3,5-Difluorophenyl)azetidine
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Overview
Description
“3-(3,5-Difluorophenyl)azetidine” is a chemical compound with the CAS Number: 1203796-99-9 . It has a molecular weight of 169.17 . The compound is a yellow to brown sticky oil to solid in physical form .
Synthesis Analysis
Azetidines are synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors . The accessible azetidine products can be readily converted into free, unprotected azetidines .
Molecular Structure Analysis
The InChI Code for “3-(3,5-Difluorophenyl)azetidine” is 1S/C9H9F2N/c10-8-1-6 (2-9 (11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2
. The InChI key is FNIOEHWSYCXSMF-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
The compound “3-(3,5-Difluorophenyl)azetidine” has a storage temperature of 2-8°C . The physical form of the compound is a yellow to brown sticky oil to solid .
Scientific Research Applications
Pharmacology
In pharmacology, 3-(3,5-Difluorophenyl)azetidine is explored for its potential as a building block in drug design due to its unique four-membered ring structure. The ring strain and stability of azetidines make them attractive for synthesizing bioactive molecules . They are used in the development of antihypertensive drugs, kinase inhibitors, and anticoagulants, leveraging the azetidine ring’s reactivity for bond functionalization .
Organic Synthesis
Azetidines, including 3-(3,5-Difluorophenyl)azetidine , are important in organic synthesis. Their ring strain drives unique reactivity, allowing for efficient bond formation and functionalization. They serve as intermediates in [2+2] cycloaddition reactions and C(sp3)–H functionalization, which are pivotal in constructing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, the azetidine moiety is a privileged structure. 3-(3,5-Difluorophenyl)azetidine can be used to create compounds with improved pharmacokinetic properties. Its incorporation into pharmaceutical scaffolds can lead to drugs with better stability and efficacy .
Biochemistry
The azetidine ring is a key feature in bioactive molecules and natural products3-(3,5-Difluorophenyl)azetidine could be utilized in biochemical studies to understand the interaction of azetidine-containing compounds with biological systems, potentially leading to the discovery of new biological pathways or drug targets .
Materials Science
3-(3,5-Difluorophenyl)azetidine: has potential applications in materials science, particularly in the synthesis of polycyclic energetic materials. Its structure can be used to design compounds with high density and stability, suitable for use in various industrial applications .
Chemical Engineering
In chemical engineering, 3-(3,5-Difluorophenyl)azetidine can be involved in process optimization and the development of new synthetic routes. Its stability under different conditions makes it a valuable compound for engineering processes that require high precision and efficiency .
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . The incorporation of azetidines into complex scaffolds is highly desirable . Therefore, future research may focus on developing efficient, robust methods for their synthesis .
properties
IUPAC Name |
3-(3,5-difluorophenyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIOEHWSYCXSMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747627 |
Source
|
Record name | 3-(3,5-Difluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)azetidine | |
CAS RN |
1203796-99-9 |
Source
|
Record name | 3-(3,5-Difluorophenyl)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Difluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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